molecular formula C9H9NOS B15335737 2-Isothiocyanato-1-methoxy-3-methylbenzene CAS No. 78049-33-9

2-Isothiocyanato-1-methoxy-3-methylbenzene

Cat. No.: B15335737
CAS No.: 78049-33-9
M. Wt: 179.24 g/mol
InChI Key: SGLUUBLHYCIIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isothiocyanato-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H9NOS It is a derivative of benzene, featuring an isothiocyanate group (-N=C=S) attached to the benzene ring along with a methoxy group (-OCH3) and a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-1-methoxy-3-methylbenzene can be achieved through several methods:

    From Amines and Thiophosgene: This method involves the reaction of amines with thiophosgene.

    From Amines and Carbon Disulfide: This method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.

    From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the use of phenyl isothiocyanate and corresponding amines under mild conditions with dimethylbenzene as a solvent. This method is advantageous due to its low toxicity, low cost, and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield thiourea derivatives .

Scientific Research Applications

2-Isothiocyanato-1-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-1-methoxy-3-methylbenzene involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to various biological effects .

Properties

CAS No.

78049-33-9

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-isothiocyanato-1-methoxy-3-methylbenzene

InChI

InChI=1S/C9H9NOS/c1-7-4-3-5-8(11-2)9(7)10-6-12/h3-5H,1-2H3

InChI Key

SGLUUBLHYCIIKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)N=C=S

Origin of Product

United States

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